Nnmt-IN-4
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Overview
Description
Nnmt-IN-4, also known as compound 38, is a selective, non-competitive, and membrane-permeable inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine as the methyl donor. This compound has shown promising results in biochemical and cell-based assays with IC50 values of 42 and 38 nM, respectively .
Preparation Methods
The synthesis of Nnmt-IN-4 involves several steps, starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of a core structure through a series of chemical reactions, including condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to improve the compound’s selectivity and potency. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Chemical Reactions Analysis
Nnmt-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its chemical properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Nnmt-IN-4 has a wide range of scientific research applications, including:
Cancer Research: NNMT is overexpressed in various cancers, and this compound is used to study its role in tumor progression and as a potential therapeutic target.
Metabolic Disorders: The compound is used to investigate the role of NNMT in metabolic diseases such as obesity, diabetes, and metabolic syndrome.
Drug Development: This compound serves as a chemical probe in the development of new drugs targeting NNMT for various diseases.
Epigenetic Studies: NNMT influences epigenetic modifications, and this compound is used to study these effects in different biological contexts.
Mechanism of Action
Nnmt-IN-4 exerts its effects by inhibiting the activity of NNMT. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide. By inhibiting this enzyme, this compound reduces the levels of 1-methylnicotinamide and affects various metabolic and signaling pathways. This inhibition can lead to alterations in cellular metabolism, epigenetic states, and tumor progression .
Comparison with Similar Compounds
Nnmt-IN-4 is unique due to its high selectivity and potency as an NNMT inhibitor. Similar compounds include:
Other NNMT Inhibitors: Various other NNMT inhibitors have been developed, each with different structural features and inhibitory profiles.
This compound stands out due to its favorable pharmacokinetic and pharmacodynamic properties, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-5-2-6-3-7(8(10)13)4-11-9(6)12-5/h3-5H,2H2,1H3,(H2,10,13)(H,11,12)/t5-/m1/s1 |
InChI Key |
HLBSXLCCTVSVBK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(N1)N=CC(=C2)C(=O)N |
Canonical SMILES |
CC1CC2=C(N1)N=CC(=C2)C(=O)N |
Origin of Product |
United States |
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